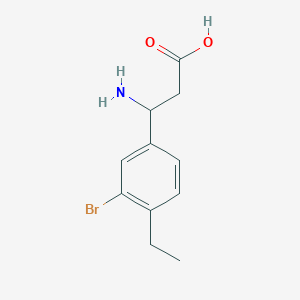

![molecular formula C22H20N4O6S B2489374 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 683794-48-1](/img/structure/B2489374.png)

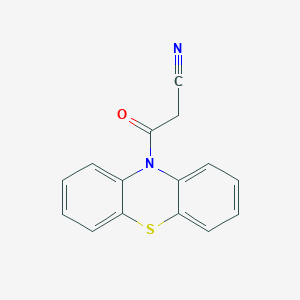

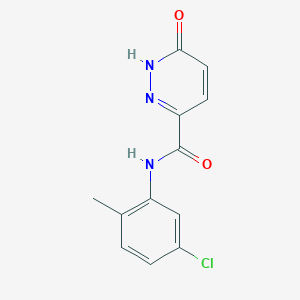

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

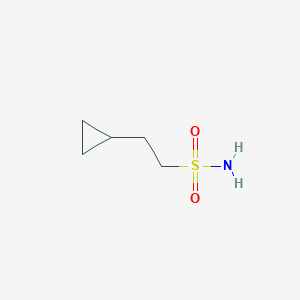

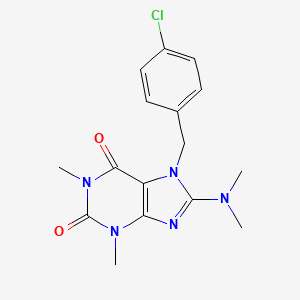

The investigation into compounds like "2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide" is crucial due to their potential in offering novel therapeutic options, insights into chemical reactions, and contributions to material science. Research on similar compounds has focused on understanding their synthesis pathways, molecular structures, and inherent chemical and physical properties to explore their utility in various scientific domains.

Synthesis Analysis

The synthesis of complex molecules involving cyano, nitrophenyl, and acetamide functionalities typically employs multistep reactions, including condensation, cyclization, and substitution reactions. Studies like those by Dyachenko and Dyachenko (2016) on related dihydropyridine derivatives emphasize the importance of selecting appropriate reagents and conditions to achieve the desired molecular architecture (Dyachenko & Dyachenko, 2016).

Molecular Structure Analysis

Molecular structure analysis, often conducted through spectroscopic methods and X-ray crystallography, provides detailed insights into the compound's geometry, conformation, and intramolecular interactions. For instance, studies on similar compounds report the non-planar structure between phenyl and pyrimidine rings and highlight the role of intramolecular hydrogen bonds in stabilizing the molecule's conformation (Subasri et al., 2016).

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Research into advanced oxidation processes (AOPs) for environmental remediation, particularly in the degradation of recalcitrant compounds like acetaminophen (ACT) in water sources, suggests a framework that could be relevant for studying our compound of interest. AOPs are effective in breaking down pollutants to less harmful substances, and the specific chemical structure of our compound might make it a candidate for similar degradation studies, aiming to understand its breakdown products, biotoxicity, and potential environmental impacts (Qutob et al., 2022).

Pharmacological Implications

In the pharmacological domain, the study of nitroprusside, a drug that releases nitric oxide causing vasodilation, provides insights into how complex compounds interact with physiological systems. This line of research, examining drug efficacy, side effects, and potential for overdose or toxicity, could be applicable to understanding the biological interactions and therapeutic potentials of our compound (Hottinger et al., 2014).

Chemical Synthesis and Drug Development

The synthesis and evaluation of thiophene analogues for potential carcinogenicity represent another area where the structural complexity of our target compound could be of interest. Such research delves into the synthesis of novel compounds, their biological evaluation, and the potential for developing new therapeutics or understanding carcinogenic risks (Ashby et al., 1978).

Metabolism and Toxicity Studies

Metabolism and toxicity studies, such as those examining the role of CYP450 2E1 in the toxicity of acetaldehyde, are crucial for understanding how compounds are processed in the body and their potential health impacts. These studies help elucidate the metabolic pathways, enzyme interactions, and genetic factors influencing drug metabolism and toxicity, offering a foundation for researching our compound's metabolic profile and toxicity potential (Vaglini et al., 2013).

properties

IUPAC Name |

2-[[5-cyano-4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-31-18-5-3-4-15(21(18)32-2)16-10-19(27)25-22(17(16)11-23)33-12-20(28)24-13-6-8-14(9-7-13)26(29)30/h3-9,16H,10,12H2,1-2H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXSDZDDZVVICI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)